

# 1,1-Difluorocyclohexane CAS number and molecular weight

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## Compound of Interest

Compound Name: 1,1-Difluorocyclohexane

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## An In-depth Technical Guide to 1,1-Difluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-Difluorocyclohexane**, a fluorinated aliphatic compound of interest in chemical research and as a building block in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds like **1,1-Difluorocyclohexane** valuable tools in drug discovery and materials science.

## Physicochemical Properties

The key identifiers and molecular properties of **1,1-Difluorocyclohexane** are summarized in the table below for easy reference.

Property	Value	Citation
CAS Number	371-90-4	[1]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> F <sub>2</sub>	[1]
Molecular Weight	120.14 g/mol	[2]
Appearance	Colorless to Light yellow clear liquid	
Purity	>98.0% (GC)	

## Synthesis of gem-Difluorocyclohexanes

The synthesis of **1,1-difluorocyclohexane** and its derivatives typically involves the deoxofluorination of the corresponding cyclohexanone. This reaction replaces the carbonyl oxygen with two fluorine atoms. Modern fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) are commonly employed for this transformation.

The following protocol details the synthesis of 1,1-difluoro-3-methylcyclohexane from 3-methylcyclohexanone, serving as a representative procedure for the synthesis of gem-difluorinated cyclohexanes.[3]

Materials:

- 3-Methylcyclohexanone
- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Brine (saturated NaCl solution)
- Ethyl Acetate

- Hexane
- Nitrogen or Argon gas

Procedure:

- Reaction Setup:
  - In a flask, dissolve 3-methylcyclohexanone in anhydrous dichloromethane to a concentration of approximately 0.2 M.[\[3\]](#)
  - Place the flask under an inert atmosphere of nitrogen or argon.[\[3\]](#)
  - Cool the reaction mixture to 0 °C using an ice bath.[\[3\]](#)
- Reagent Addition:
  - Slowly add 1.5 to 2.0 equivalents of Deoxo-Fluor® to the stirred solution via a syringe. Caution: This addition can be exothermic.[\[3\]](#)
- Reaction:
  - Allow the reaction mixture to gradually warm to room temperature.[\[3\]](#)
  - Continue stirring for 12-24 hours.[\[3\]](#)
  - Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[\[3\]](#)
- Work-up and Purification:
  - Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
  - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[\[3\]](#)
  - Washing: Combine the organic layers and wash with brine.[\[3\]](#)

- Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
- Concentration: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[3]
- Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure 1,1-difluoro-3-methylcyclohexane.[3]

## Applications in Drug Development

The introduction of a gem-difluoro group onto a cyclohexane ring can significantly impact a molecule's pharmacological properties. This modification is a common strategy in medicinal chemistry to:

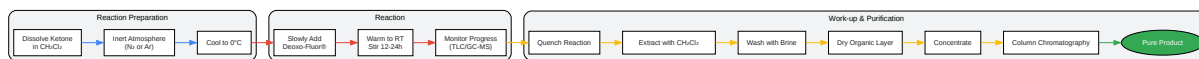
- Modulate Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[4]
- Alter Lipophilicity and Binding Affinity: Fluorine's high electronegativity can change the electronic properties of a molecule, potentially leading to improved binding interactions with target proteins.[4]
- Serve as a Bioisostere: The difluoromethylene group can act as a bioisostere for a carbonyl group, which can be beneficial for optimizing drug-like properties.

A notable example is Maraviroc, an antiretroviral drug used for HIV treatment, which contains a 4,4-difluorocyclohexane moiety crucial for its binding to the CCR5 co-receptor.[4]

## Visualizations

### Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of a gem-difluorinated cyclohexane derivative.



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Caption: Experimental workflow for the synthesis of gem-difluorocyclohexanes.

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